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For Immediate Release

This guide offers a comprehensive comparison of the key findings from clinical trials of
Cilofexor, a nonsteroidal farnesoid X receptor (FXR) agonist, against other therapeutic
alternatives for non-alcoholic steatohepatitis (NASH), primary sclerosing cholangitis (PSC), and
primary biliary cholangitis (PBC). The data presented is intended for researchers, scientists,
and drug development professionals to provide an objective overview of Cilofexor's
performance and facilitate informed decisions in the pursuit of effective treatments for these
complex liver diseases.

Cilofexor in Non-Alcoholic Steatohepatitis (NASH)

Cilofexor has been investigated as a monotherapy and in combination with other agents for
the treatment of NASH, a condition characterized by liver fat accumulation, inflammation, and
fibrosis.

Key Clinical Trial Findings: Cilofexor vs. Placebo and
Comparators

A Phase 2, randomized, double-blind, placebo-controlled trial (NCT02854605) evaluated the
efficacy and safety of Cilofexor in patients with noncirrhotic NASH.[1][2][3] The key outcomes
are summarized below and compared with findings from trials of Obeticholic acid (OCA),
another FXR agonist, and Semaglutide, a GLP-1 receptor agonist.
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Experimental Protocols

Cilofexor Phase 2 NASH Trial (NCT02854605) Methodology:

» Study Design: A double-blind, placebo-controlled, phase 2 trial.

o Patient Population: 140 patients with noncirrhotic NASH, diagnosed by magnetic resonance

imaging-proton density fat fraction (MRI-PDFF) =8% and liver stiffness >2.5 kPa by magnetic

resonance elastography (MRE) or historical liver biopsy.
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« Intervention: Patients were randomized to receive Cilofexor 100 mg, 30 mg, or placebo

orally once daily for 24 weeks.

» Endpoints: The primary endpoints were safety and tolerability. Efficacy endpoints included

changes in MRI-PDFF, liver stiffness by MRE and transient elastography, and serum markers
of fibrosis at week 24.

Obeticholic Acid REGENERATE Trial (Phase 3) Methodology:

Study Design: Randomized, double-blind, placebo-controlled, phase 3 trial.
Patient Population: 931 patients with biopsy-proven NASH and stage 2 or 3 liver fibrosis.

Intervention: Patients were randomized to receive obeticholic acid 25 mg, 10 mg, or placebo
daily.

Endpoints: The primary endpoints at 18 months were an improvement in liver fibrosis by at
least one stage with no worsening of NASH, or NASH resolution with no worsening of liver
fibrosis.

Semaglutide Phase 2 NASH Trial Methodology:

Study Design: A 72-week, multicenter, randomized, double-blind, placebo-controlled phase 2
trial.

Patient Population: 320 patients with NASH and fibrosis stage F2 or F3.

Intervention: Patients were randomized to receive once-daily subcutaneous semaglutide at
doses of 0.1 mg, 0.2 mg, or 0.4 mg, or placebo.

Endpoints: The primary endpoint was the resolution of NASH with no worsening in liver
fibrosis.

Signaling Pathway and Experimental Workflow
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Diagram 1: Generalized workflow for NASH clinical trials.
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Diagram 2: Simplified FXR signaling pathway activated by Cilofexor.

Cilofexor in Primary Sclerosing Cholangitis (PSC)

PSC is a chronic, progressive disease of the bile ducts that leads to cholestasis, fibrosis, and
ultimately liver failure.

Key Clinical Trial Findings: Cilofexor vs. Placebo and
Comparators
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The Phase 3 PRIMIS trial (NCT03890120) evaluated the efficacy of Cilofexor in patients with
non-cirrhotic PSC. The trial was terminated early for futility. A comparison with standard
therapy, ursodeoxycholic acid (UDCA), and another investigational agent, bezafibrate, is
provided below.
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Experimental Protocols

Cilofexor PRIMIS Trial (NCT03890120) Methodology:
» Study Design: A phase 3, randomized, double-blind, placebo-controlled study.
o Patient Population: Adults with large-duct PSC without cirrhosis (fibrosis stage FO-F3).

« Intervention: Patients were randomized 2:1 to receive oral Cilofexor 100 mg once daily or
placebo for up to 96 weeks.
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o Endpoints: The primary endpoint was the proportion of patients with a >1-stage increase in
fibrosis according to the Ludwig histologic classification at week 96.

High-Dose Ursodeoxycholic Acid Trial Methodology:

o Study Design: A long-term, randomized, double-blind, controlled trial.
o Patient Population: 150 adult patients with PSC.

« Intervention: High-dose UDCA (28—-30 mg/kg/day) versus placebo.

e Endpoints: The primary outcome was the development of cirrhosis, varices,
cholangiocarcinoma, liver transplantation, or death.

Bezafibrate Prospective Study Methodology:

Study Design: A prospective, open-label study.

Patient Population: 11 patients with PSC.

Intervention: Bezafibrate 200 mg twice daily for 12 weeks.

Endpoints: The primary endpoint was improvement in liver function test data.

Logical Relationship Diagram
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Diagram 3: Logical flow of the Cilofexor PRIMIS trial for PSC.

Cilofexor in Primary Biliary Cholangitis (PBC)

PBC is an autoimmune disease that causes progressive destruction of the small bile ducts in
the liver.

Key Clinical Trial Findings: Cilofexor vs. Placebo and

Comparators

A Phase 2 trial (NCT02943447) assessed the safety and efficacy of Cilofexor in adults with
PBC without cirrhosis. The results are compared with Obeticholic acid and Fenofibrate, which

are also used in the management of PBC.
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Experimental Protocols

Cilofexor Phase 2 PBC Trial (NCT02943447) Methodology:

o Study Design: A Phase 2, randomized, double-blind, placebo-controlled study.

» Patient Population: Adults with a diagnosis of definite or probable PBC without cirrhosis.

 Intervention: Patients were randomized to receive Cilofexor 30 mg, 100 mg, or placebo

once daily for 12 weeks.

e Endpoints: The primary objective was to evaluate the safety and tolerability of Cilofexor.

Efficacy endpoints included changes in liver biochemistry.

Obeticholic Acid POISE Trial (Phase 3) Methodology:

o Study Design: A 12-month, double-blind, placebo-controlled, phase 3 clinical trial.
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» Patient Population: 216 patients with PBC who had an inadequate response to or were
unable to tolerate ursodeoxycholic acid.

« Intervention: Patients were randomized to receive obeticholic acid 10 mg, 5 mg with titration
to 10 mg, or placebo, in addition to their baseline ursodeoxycholic acid therapy.

» Endpoints: The primary endpoint was a composite of an alkaline phosphatase level of less
than 1.67 times the upper limit of the normal range, with a reduction of at least 15% from
baseline, and a normal total bilirubin level.

Fenofibrate Randomized Clinical Trial Methodology:
» Study Design: A 12-month randomized, parallel, and open-label clinical trial.
» Patient Population: 117 treatment-naive patients with PBC.

 Intervention: Patients were assigned to receive either a standard dose of UDCA alone or a
combination of UDCA and fenofibrate (200 mg daily).

o Endpoints: The primary outcome was the percentage of patients achieving a biochemical
response according to the Barcelona criterion at 12 months.

Experimental Workflow Diagram
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Diagram 4: Experimental workflow for comparative PBC clinical trials.

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b8075271?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8075271?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Cilofexor, a Nonsteroidal FXR Agonist, in Patients With Noncirrhotic NASH: A Phase 2
Randomized Controlled Trial - PubMed [pubmed.ncbi.nim.nih.gov]

2. researchgate.net [researchgate.net]

3. scholars.northwestern.edu [scholars.northwestern.edu]

To cite this document: BenchChem. [Unraveling the Efficacy of Cilofexor: A Comparative
Analysis of Clinical Trial Findings]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8075271#replicating-key-findings-from-cilofexor-
clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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